Griseofulvic acid

Catalog No.
S895996
CAS No.
469-54-5
M.F
C16H15ClO6
M. Wt
338.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griseofulvic acid

CAS Number

469-54-5

Product Name

Griseofulvic acid

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione

Molecular Formula

C16H15ClO6

Molecular Weight

338.74 g/mol

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1

InChI Key

YIQRSAKVWZVLDN-QZTNRIJFSA-N

SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl

Synonyms

(1’S,6’R)-7-Chloro-4,6-dimethoxy-6’-methyl-,Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione; trans-7-Chloro-4,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’- cyclohexane]-2’,3,4’-trione; (+/-)-Griseofulvic Acid

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl

Isomeric SMILES

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl

Synthesis of Griseofulvin Analogs:

Griseofulvic acid acts as a convenient starting material for the synthesis of various griseofulvin analogs. These analogs can possess modified properties compared to the original molecule, allowing researchers to explore potential improvements in antifungal activity or target specific fungal strains []. This approach is valuable for developing new antifungal drugs with broader efficacy or overcoming resistance mechanisms.

Understanding Griseofulvin's Mechanism of Action:

Studies utilize griseofulvic acid to gain a deeper understanding of how griseofulvin exerts its antifungal effects. Griseofulvin disrupts fungal growth by interfering with microtubule function, essential for cell division. Researchers can employ griseofulvic acid to investigate the specific steps involved in this process and identify potential targets for future antifungal development [].

Exploring Antiviral Properties:

While not its primary function, research suggests griseofulvic acid might possess antiviral properties. Studies have shown its potential to inhibit the replication of Hepatitis C virus by affecting cell cycle progression []. Further investigation using griseofulvic acid could elucidate this antiviral activity and its potential therapeutic applications.

Griseofulvic acid is a polyketide compound primarily derived from the fermentation of certain fungi, notably Penicillium griseofulvum. It is structurally related to griseofulvin, sharing a similar biosynthetic pathway but differing in its functional groups. Griseofulvic acid appears as a white to pale cream crystalline powder, is odorless, and has a chemical formula of C17H17ClO6C_{17}H_{17}ClO_6 . Its unique structure enables it to interact with various biological systems, particularly in its role as an antifungal agent.

  • Nitration: Nitration can occur at the 5 or 7 positions of the griseofulvin structure, yielding various derivatives .
  • Dechlorination: This reaction can lead to the formation of less chlorinated analogs, which may exhibit different biological activities .
  • Methylation: Methylation reactions can modify the compound's properties and enhance its pharmacological profile .

These reactions contribute to the synthesis of various analogs that may possess distinct therapeutic effects.

Griseofulvic acid exhibits notable biological activity, particularly as an antifungal agent. Its mechanisms include:

  • Inhibition of Fungal Cell Mitosis: Griseofulvic acid interferes with microtubule formation by binding to tubulin, disrupting the mitotic spindle and leading to cell cycle arrest in metaphase .
  • Binding to Keratin: The compound binds to keratin in human cells, which facilitates its transport to fungal sites of action .
  • Potential Toxicity: While effective against dermatophytes, griseofulvic acid can cause side effects such as hepatotoxicity and skin irritation .

The synthesis of griseofulvic acid involves several key steps:

  • Biosynthesis from Acetyl-CoA and Malonyl-CoA: The biosynthetic pathway begins with one molecule of acetyl-CoA and six molecules of malonyl-CoA, catalyzed by non-reducing polyketide synthase .
  • Cyclization and Methylation: The intermediate products undergo cyclization and further methylation reactions to form griseofulvic acid .
  • Total Synthesis Approaches: Laboratory methods for total synthesis have been developed, utilizing various chemical transformations to create analogs of griseofulvic acid .

Griseofulvic acid is primarily utilized for its antifungal properties. Key applications include:

  • Treatment of Fungal Infections: It is effective against dermatophytes such as Trichophyton rubrum and Microsporum species .
  • Research Tool: Used in studies exploring fungal biology and drug interactions due to its unique mechanism of action.

Research has indicated that griseofulvic acid interacts with various biological molecules:

  • Cytokeratin Proteins: It has favorable interactions with cytokeratin proteins, which may contribute to liver toxicity observed in some studies .
  • Drug Interactions: Griseofulvic acid is known to induce cytochrome P450 enzymes, potentially affecting the metabolism of co-administered drugs .

These interactions highlight the importance of understanding the compound's pharmacokinetics and potential side effects.

Griseofulvic acid shares structural and functional similarities with several other compounds. Notable comparisons include:

CompoundStructure SimilarityBiological ActivityUnique Features
GriseofulvinHighAntifungalMore potent than griseofulvic acid
6-desmethylgriseofulvinModerateAntifungalLacks one methyl group
4-desmethylgriseofulvinModerateAntifungalStructural variant affecting potency
NorlichexanthoneLowAntifungalDifferent biosynthetic pathway

Griseofulvic acid's uniqueness lies in its specific interactions with cellular components and its distinct pharmacological profile compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

338.0557159 g/mol

Monoisotopic Mass

338.0557159 g/mol

Heavy Atom Count

23

Appearance

White Solid

Melting Point

260-262°C

UNII

DMG8UC5TE5

Dates

Modify: 2024-04-14

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